Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Catalog No.
S903710
CAS No.
851963-03-6
M.F
C20H27NO4
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl 7-(Diethylamino)coumarin-3-carboxylate

CAS Number

851963-03-6

Product Name

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

IUPAC Name

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3

InChI Key

TYEFUKSNTLMNBV-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic compound belonging to the coumarin family, characterized by its unique structure and properties. It has the molecular formula C20H27NO4C_{20}H_{27}NO_{4} and a molecular weight of approximately 345.44 g/mol. The compound is often used as a fluorescent dye due to its strong light absorption and emission properties, making it valuable in various scientific applications, including biochemistry and analytical chemistry. It is also known by its synonym, 7-(Diethylamino)coumarin-3-carboxylic Acid Hexyl Ester, and has a CAS number of 851963-03-6 .

The mechanism of action of Hexyl DEC is not well understood due to limited research. However, its potential applications likely rely on its interaction with light (photophysical properties) or its ability to bind with other molecules due to its functional groups [].

Typical of esters and coumarins. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for modifications to the amine functionality.
  • Photo

Research indicates that Hexyl 7-(Diethylamino)coumarin-3-carboxylate exhibits biological activity that may include antimicrobial and anticancer properties. Its fluorescent characteristics allow it to be used as a marker in biological assays, facilitating the study of cellular processes. Additionally, it may interact with specific biological targets due to its structural features, although detailed studies on its mechanisms of action are still needed .

The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves several steps:

  • Formation of Coumarin Backbone: The initial step usually involves synthesizing the coumarin core through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Alkylation: The introduction of the hexyl group can be achieved through alkylation reactions using appropriate reagents.
  • Esterification: Finally, the diethylamino group is introduced via esterification or amidation techniques, resulting in the final product.

These synthesis methods may vary based on specific laboratory protocols or desired purity levels .

Hexyl 7-(Diethylamino)coumarin-3-carboxylate finds applications in various fields:

  • Fluorescent Probes: Due to its strong fluorescence, it is widely used as a probe in fluorescence microscopy and flow cytometry.
  • Biochemical Assays: It serves as a marker for studying enzyme activity or protein interactions.
  • Analytical Chemistry: Used in high-performance liquid chromatography for detecting compounds based on their fluorescence properties.

Its versatility makes it an important compound in both research and industrial applications .

Interaction studies involving Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically focus on its binding affinity with biological molecules such as proteins or nucleic acids. These studies help elucidate its potential therapeutic roles or mechanisms of action. Techniques such as fluorescence resonance energy transfer (FRET) are often employed to study these interactions, providing insights into cellular dynamics and molecular interactions .

Hexyl 7-(Diethylamino)coumarin-3-carboxylate shares similarities with other coumarin derivatives but possesses unique features due to its specific substituents. Some similar compounds include:

  • Coumarin: A naturally occurring compound that serves as a precursor for various synthetic derivatives.
  • 7-Amino-Coumarin: Known for its fluorescent properties but lacks the diethylamino substitution.
  • Coumarin-3-Carboxylic Acid: A simpler derivative that does not possess the hexyl group.

Comparison Table

Compound NameMolecular FormulaUnique Features
Hexyl 7-(Diethylamino)coumarin-3-carboxylateC20H27NO4Diethylamino group enhances solubility and fluorescence
CoumarinC9H6O2Basic structure; less fluorescent
7-Amino-CoumarinC10H9NO2Amino group provides different reactivity
Coumarin-3-Carboxylic AcidC10H8O3Lacks alkyl substitution; less lipophilic

Hexyl 7-(Diethylamino)coumarin-3-carboxylate stands out due to its enhanced solubility and fluorescence characteristics, making it particularly useful in biochemical applications compared to its simpler counterparts .

XLogP3

5.2

Dates

Modify: 2023-08-16

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